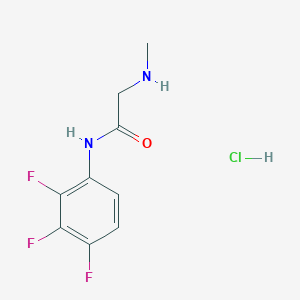

2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide hydrochloride” is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It contains a trifluorophenyl group, which is a phenyl group substituted with three fluorine atoms, and a methylamino group, which is an amino group with a methyl substituent .

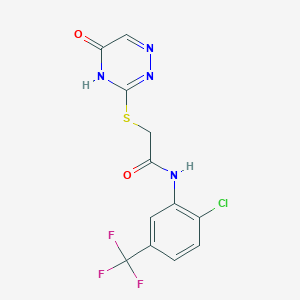

Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar amide group, with the trifluorophenyl and methylamino groups attached to the alpha carbon of the amide. The trifluorophenyl group would likely impart significant electronegativity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluorophenyl and amide groups. The trifluorophenyl group is known to be highly electronegative, which could make the compound a strong acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl and amide groups. The trifluoromethyl group is known to lower the basicity of compounds and increase their acidity .科学的研究の応用

Biological Effects and Toxicology

Biological Effects of Acetamide Derivatives Acetamide and its derivatives, including certain methyl and trifluorophenyl derivatives, have been of interest due to their varied biological responses and commercial importance. Over the years, substantial information has accumulated regarding the biological consequences of exposure to these chemicals in humans. The biological effects vary both qualitatively and quantitatively among these chemicals, and the type and amount of information available reflect the biology of the material and its usage or proposed usage. The environmental toxicology of these materials has also been expanded, shedding light on their broader implications (Kennedy, 2001).

Environmental Impact and Degradation

Degradation of Acetaminophen and By-products The advanced oxidation processes (AOPs) are a focal point in treating acetaminophen (ACT) from aqueous mediums, leading to various by-products and degradation pathways. Understanding the most reactive sites in the ACT molecule, its biotoxicity, and the environmental impact of its by-products is crucial. For instance, certain by-products like hydroquinone and 1,4-benzoquinone have been frequently detected and pose potential threats to the ecosystem if released untreated. This study contributes to enhancing the degradation of ACT by AOP systems, highlighting the importance of understanding and mitigating the environmental impact of such compounds (Qutob et al., 2022).

Synthetic Organic Chemistry

Chemoselective N-Acylation Reagents Development Recent studies in synthetic organic chemistry based on the N-Ar axis have led to the development of chemoselective N-acylation reagents. These include storable compounds like N-acetyl-N-(2-trifluoromethylphenyl)acetamide, showcasing improved chemoselectivity compared to current N-acylation reagents. Fundamental studies of a chiral axis due to an acyclic imide-Ar bond have also been conducted, leading to the discovery of optically active compounds with axial chirality. Additionally, the development of chiral ligands possessing an N-Ar prochiral axis has been a significant advancement. These synthesized ligands exhibited high selectivity in standard palladium-catalyzed asymmetric allylic substitution, indicating their potential for various synthetic applications (Kondo & Murakami, 2001).

特性

IUPAC Name |

2-(methylamino)-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O.ClH/c1-13-4-7(15)14-6-3-2-5(10)8(11)9(6)12;/h2-3,13H,4H2,1H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMNVBKXWPIPDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=C(C(=C(C=C1)F)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2405873.png)

![N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)

![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)